4-Amino-6-(methylsulfanyl)-2-(tetradecylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and vitamins. This particular compound is characterized by the presence of amino, methylthio, tetradecylthio, and carbonitrile functional groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the methylthio and tetradecylthio groups can be added through thiolation reactions using appropriate thiol reagents.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Conditions: Temperature, pressure, and solvent choice are critical for optimizing reaction efficiency and product purity.
Catalysts: Catalysts may be used to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio and tetradecylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino, methylthio, and carbonitrile allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Lacks the tetradecylthio group.
6-(Methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile: Lacks the amino group.
4-Amino-6-(methylthio)pyrimidine-5-carbonitrile: Lacks the tetradecylthio group.
Uniqueness
4-Amino-6-(methylthio)-2-(tetradecylthio)pyrimidine-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
922526-96-3 |
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Molecular Formula |
C20H34N4S2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
4-amino-6-methylsulfanyl-2-tetradecylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H34N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-26-20-23-18(22)17(16-21)19(24-20)25-2/h3-15H2,1-2H3,(H2,22,23,24) |
InChI Key |
JJJYICWPTPVAOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N |
Origin of Product |
United States |
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